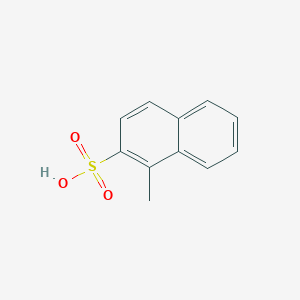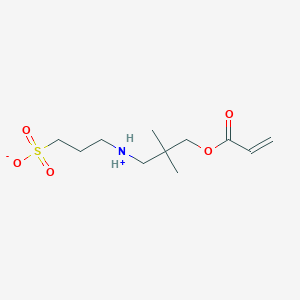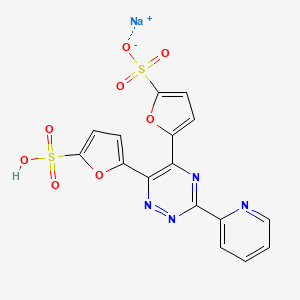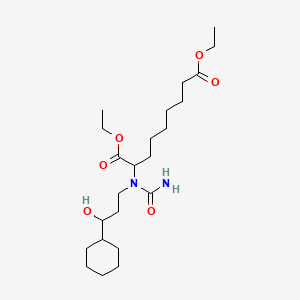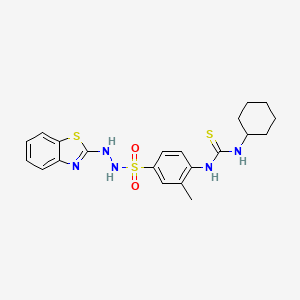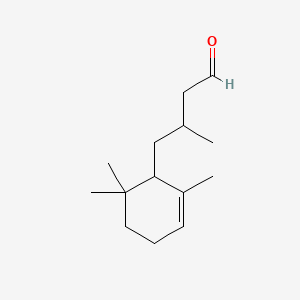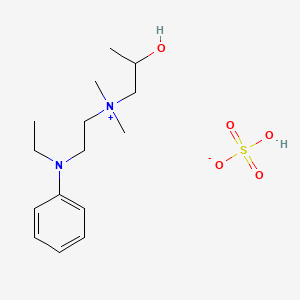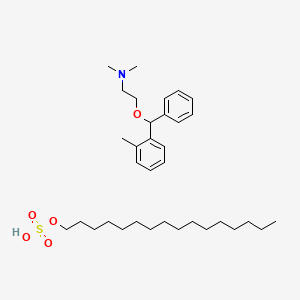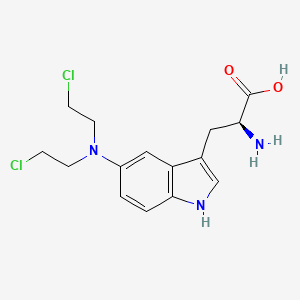
L-Tryptophan, 5-(bis(2-chloroethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- typically involves the alkylation of L-tryptophan with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective modification of the tryptophan molecule. The process generally involves:
Starting Materials: L-tryptophan and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae to produce L-tryptophan.
Chemical Modification: The L-tryptophan produced is then chemically modified using bis(2-chloroethyl)amine under controlled conditions to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amine moiety, potentially altering its biological activity.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while nucleophilic substitution can yield various substituted tryptophan derivatives .
Aplicaciones Científicas De Investigación
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and protein synthesis.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and biochemical research
Mecanismo De Acción
The mechanism of action of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- involves its ability to alkylate DNA and proteins. The bis(2-chloroethyl)amine moiety forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: Another alkylating agent used in cancer therapy.
Chlorambucil: A similar compound with alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
L-Tryptophan, 5-(bis(2-chloroethyl)amino)- is unique due to its combination of the amino acid L-tryptophan with the alkylating properties of bis(2-chloroethyl)amine. This dual functionality allows it to interact with biological systems in ways that other alkylating agents cannot, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
13083-65-3 |
|---|---|
Fórmula molecular |
C15H19Cl2N3O2 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22)/t13-/m0/s1 |
Clave InChI |
DGRNTPAKIUYGJI-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


